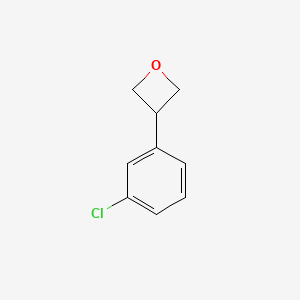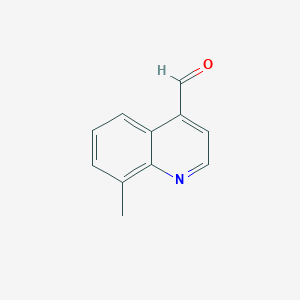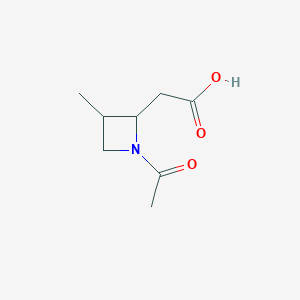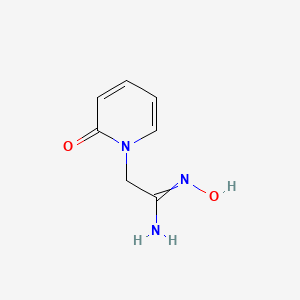
5-Quinolinamine, 6,7-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dimethylquinolin-5-amine is a nitrogen-containing heterocyclic compound with the molecular formula C11H12N2. This compound is part of the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives, including 6,7-dimethylquinolin-5-amine, are often used as building blocks for the synthesis of various biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethylquinolin-5-amine typically involves the Skraup reaction, which is a classical method for the construction of quinoline rings. This reaction involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene or sulfuric acid. The specific conditions for synthesizing 6,7-dimethylquinolin-5-amine include the use of 2,6-dimethylaniline as the starting material .
Industrial Production Methods
Industrial production of 6,7-dimethylquinolin-5-amine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
6,7-dimethylquinolin-5-amine undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, sulfonyl chlorides, and nitrating agents.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
Wissenschaftliche Forschungsanwendungen
6,7-dimethylquinolin-5-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6,7-dimethylquinolin-5-amine involves its interaction with various molecular targets. In medicinal chemistry, it is known to inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, making it a potential therapeutic agent . The compound’s fluorescent properties also make it useful in imaging and diagnostic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,8-dimethylquinolin-5-amine: Another dimethyl-substituted quinoline with similar chemical properties but different biological activities.
2,6-dimethylquinolin-5-amine: A structurally similar compound with variations in its substitution pattern, leading to different reactivity and applications.
Uniqueness
6,7-dimethylquinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
56932-12-8 |
|---|---|
Molekularformel |
C11H12N2 |
Molekulargewicht |
172.23 g/mol |
IUPAC-Name |
6,7-dimethylquinolin-5-amine |
InChI |
InChI=1S/C11H12N2/c1-7-6-10-9(4-3-5-13-10)11(12)8(7)2/h3-6H,12H2,1-2H3 |
InChI-Schlüssel |
FIXXDTUVJKKUNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=CC=N2)C(=C1C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2H-Cyclopenta[G]quinoxaline](/img/structure/B11913614.png)


![6,8-Dihydrofuro[3,4-g]quinoxaline](/img/structure/B11913633.png)



![2-Chloro-8-fluoroimidazo[1,2-A]pyridine](/img/structure/B11913668.png)
